5-ethenyl-3-ethyl-2-methylpyridine

Catalog No.
S14501994
CAS No.
337957-82-1
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethenyl-3-ethyl-2-methylpyridine

CAS Number

337957-82-1

Product Name

5-ethenyl-3-ethyl-2-methylpyridine

IUPAC Name

5-ethenyl-3-ethyl-2-methylpyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h4,6-7H,1,5H2,2-3H3

InChI Key

SFIFMPZUHOERJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C=C)C

5-Ethenyl-3-ethyl-2-methylpyridine (CAS 337957-82-1), commonly referred to as 2-methyl-3-ethyl-5-vinylpyridine, is a highly substituted, sterically hindered vinylpyridine monomer. In industrial procurement, it is primarily sourced for the synthesis of advanced macroreticular ion-exchange resins, hydrophobic latex emulsions, and specialized lubricating oil pour-point depressants. Unlike standard unsubstituted vinylpyridines, this monomer features dual alkyl substitutions (2-methyl and 3-ethyl) adjacent to the basic nitrogen, which precisely tunes its pKa and significantly increases its lipophilicity. This structural profile makes it a critical precursor for applications requiring weak basicity, enhanced compatibility with non-polar matrices, and strict control over nitrogen reactivity during post-polymerization functionalization [1].

Substituting 5-ethenyl-3-ethyl-2-methylpyridine with mainstream analogs like 2-vinylpyridine (2-VP) or 2-methyl-5-vinylpyridine (MVP) frequently results in process failures or degraded end-product performance. In the synthesis of weakly basic ion-exchange resins used for organosilane stabilization, the unhindered nitrogen in 2-VP is too nucleophilic, leading to unwanted quaternization or catalytic decomposition of sensitive substrates. Furthermore, in the formulation of pour-point depressants for aged lubricating oils, standard MVP lacks the necessary hydrocarbon bulk to maintain solubility in highly non-polar aliphatic matrices at low temperatures. The specific 3-ethyl substitution is necessary to force the monomer into the hydrophobic phase during emulsion polymerization, preventing the formation of water-soluble oligomers that destabilize latex formulations [1].

Suppression of Nucleophilic Quaternization in Resin Synthesis

The dual alkyl substitution (2-methyl, 3-ethyl) around the pyridine nitrogen creates significant steric bulk, which suppresses unwanted quaternization during the cross-linking of macroreticular resins. Compared to the unhindered 2-vinylpyridine baseline, 5-ethenyl-3-ethyl-2-methylpyridine exhibits a 7.5-fold reduction in unwanted quaternization when exposed to standard alkyl halides [1].

Evidence DimensionRate of unwanted nitrogen quaternization during cross-linking
Target Compound DataMinimal (<2% quaternization) due to steric shielding
Comparator Or Baseline2-Vinylpyridine (2-VP) baseline (>15% quaternization)
Quantified Difference7.5-fold reduction in unwanted quaternization
ConditionsMacroreticular resin synthesis, divinylbenzene cross-linking, standard alkyl halide exposure

Ensures the resulting ion-exchange resin remains strictly weakly basic, which is critical for stabilizing sensitive organosilanes without catalyzing their degradation.

Enhanced Solubility in Non-Polar Lubricating Oils

For lubricant additive applications, the monomer must confer high oil solubility to the resulting polymer. The addition of the 3-ethyl group increases the calculated LogP of the monomer to approximately 2.9, compared to ~2.1 for 2-methyl-5-vinylpyridine. This structural change prevents phase separation of the polymer in aliphatic base oils at sub-zero temperatures [1].

Evidence DimensionMonomer partition coefficient (LogP) and low-temperature polymer oil solubility
Target Compound DataLogP ~2.9, yielding complete solubility at -20°C
Comparator Or Baseline2-Methyl-5-vinylpyridine (LogP ~2.1, resulting in cloudiness at -10°C)
Quantified Difference~0.8 log unit increase in hydrophobicity
ConditionsPour-point depressant formulation in aged aliphatic lubricating oil matrices

Allows the polymer to function effectively as a pour-point depressant in cold-weather engine oils without precipitating out of the non-polar matrix.

Aqueous Phase Oligomerization Control in Latex Production

During emulsion polymerization, the high hydrophobicity of 5-ethenyl-3-ethyl-2-methylpyridine forces the monomer almost entirely into the micellar phase. This reduces the formation of water-soluble oligomers to less than 1.5%, whereas more hydrophilic monomers like 4-vinylpyridine can suffer from >8% aqueous oligomerization [1].

Evidence DimensionPercentage of water-soluble oligomer byproduct
Target Compound Data<1.5% aqueous oligomer formation
Comparator Or Baseline4-Vinylpyridine (4-VP) (>8% aqueous oligomer formation)
Quantified Difference>5-fold reduction in aqueous phase waste
ConditionsSurfactant-stabilized emulsion polymerization for latex synthesis

Drives the monomer into the organic phase, improving latex particle uniformity and significantly reducing wastewater treatment burdens.

Organosilane Stabilization Performance in Resin Beds

When incorporated into weakly basic macroreticular resins, the sterically hindered nitrogen of 5-ethenyl-3-ethyl-2-methylpyridine effectively neutralizes acidic impurities without acting as a nucleophilic catalyst. This results in a silane decomposition rate of <10 ppm/day, compared to >20 ppm/day for unhindered amine resins [1].

Evidence DimensionSilane decomposition rate (S-2 formation)
Target Compound Data<10 ppm/day decomposition
Comparator Or BaselineStandard unhindered amine resin (>20 ppm/day decomposition)
Quantified Difference>50% reduction in decomposition rate
ConditionsContact with unstable liquid phase nitrogen-containing organosilanes

Extends the shelf-life and purity of high-value organosilane precursors used in semiconductor manufacturing.

Synthesis of Weakly Basic Macroreticular Ion-Exchange Resins

Due to its precise steric hindrance, this monomer is the optimal choice for synthesizing weakly basic anion-exchange resins. These resins are critical for purifying and stabilizing sensitive organosilanes, where stronger or less hindered nucleophiles would cause catalytic degradation [1].

Production of High-Performance Pour-Point Depressants

The enhanced lipophilicity provided by the 3-ethyl group makes this compound highly suitable for formulating polymeric pour-point depressants. It ensures the resulting polymer remains completely soluble in non-polar aliphatic lubricating oils even at sub-zero temperatures [2].

Hydrophobic Latex Emulsions for Adhesives and Coatings

In emulsion polymerization, the hydrophobicity of 5-ethenyl-3-ethyl-2-methylpyridine drives the monomer into the micellar phase, minimizing aqueous oligomerization. This is ideal for producing uniform latex particles used in moisture-resistant tire cord adhesives and textile binders [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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